N(alpha)-acetyl-L-lysine methyl ester
Description
Structure
3D Structure
Properties
CAS No. |
6072-02-2 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl (2S)-2-acetamido-6-aminohexanoate |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)11-8(9(13)14-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
HHOLXTXLQMKUGJ-QMMMGPOBSA-N |
SMILES |
CC(=O)NC(CCCCN)C(=O)OC |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)OC |
sequence |
K |
Synonyms |
ALME alpha-acetyl-L-lysine methyl ester alpha-acetyllysine methyl ester alpha-acetyllysine methyl ester monohydrochloride, (D-Lys)-isomer alpha-acetyllysine methyl ester monohydrochloride, (L-Lys)-isome |
Origin of Product |
United States |
Synthetic Methodologies for N Alpha Acetyl L Lysine Methyl Ester and Its Derivatives
Chemical Synthesis Pathways
The chemical synthesis of N(alpha)-acetyl-L-lysine methyl ester involves a series of controlled reactions to selectively modify the functional groups of the L-lysine molecule. Key steps include the esterification of the carboxylic acid group and the regioselective acetylation of the alpha-amino group.
Esterification Techniques in α-Amino Acid Chemistry
The conversion of the carboxylic acid group of an α-amino acid to its corresponding methyl ester is a fundamental step in the synthesis of this compound. A common and efficient method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol (B129727). This system provides a convenient and mild approach for the esterification of various amino acids, including L-lysine. The reaction proceeds by the in situ generation of hydrochloric acid, which catalyzes the esterification.
Another established technique involves the use of a monoalkyl hydrosulphate, prepared from chlorosulphonic acid and an alcohol like methanol, in the presence of the amino acid. This method has been shown to be effective for the esterification of a range of α-amino acids.
A summary of common esterification reagents and their general applicability is presented in the table below.
| Reagent/System | General Conditions | Applicability | Reference |
| Methanol/Trimethylchlorosilane | Room temperature | Broad, including natural, aromatic, and aliphatic amino acids | acs.org |
| Thionyl chloride in Methanol | Typically cooled, then refluxed | Widely used, but can be harsh | acs.org |
| Gaseous HCl in Methanol | Gaseous HCl bubbled through methanol | Effective, but requires handling of corrosive gas | acs.org |
| Monoalkyl Hydrosulphate | In the presence of the amino acid | Effective for various α-amino acids | nih.gov |
Regioselective N-Acetylation Strategies
A critical challenge in the synthesis of this compound is the selective acetylation of the alpha-amino group while leaving the epsilon-amino group of the lysine (B10760008) side chain unprotected. Direct acetylation of L-lysine methyl ester would likely result in a mixture of N(alpha)-acetyl, N(epsilon)-acetyl, and N(alpha),N(epsilon)-diacetylated products.
To achieve regioselectivity, a common strategy involves the use of protecting groups. For instance, the epsilon-amino group can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, prior to the acetylation of the alpha-amino group. Following the selective acetylation, the protecting group on the epsilon-amino group can be removed.
Recent research has also explored methods for the direct and selective Nα-acylation of lysine without the need for protecting groups. One such approach involves a three-step synthesis starting from L-lysine to form α-amino-ε-caprolactam, which is then acylated at the α-position, followed by hydrolysis to yield the Nα-acylated lysine derivative. While this method has been demonstrated with long-chain acyl groups, the principle could be adapted for N-acetylation.
Derivatization for Functional Group Introduction
The this compound scaffold can be further modified to introduce a variety of functional groups, enabling the synthesis of a diverse range of derivatives for specific applications. The free epsilon-amino group of the lysine side chain serves as a primary site for such derivatization.
For example, the epsilon-amino group can undergo reactions such as:
Alkylation: Introduction of alkyl groups.
Acylation: Reaction with acyl chlorides or anhydrides to introduce different acyl groups.
Sulfonylation: Reaction with sulfonyl chlorides.
Conjugation: Attachment to other molecules of interest, such as fluorophores, biotin, or drug molecules.
These derivatization reactions allow for the fine-tuning of the physicochemical properties and biological activity of the this compound molecule.
Enzymatic Synthesis Approaches
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Biocatalysts, such as enzymes, can operate under mild reaction conditions and often exhibit high regio- and enantioselectivity, minimizing the need for protecting groups and reducing the formation of byproducts.
Biocatalysis in Amino Acid Ester Formation
The enzymatic synthesis of amino acid esters can be achieved through either esterification or transesterification reactions catalyzed by enzymes like lipases and proteases. These reactions are often carried out in non-aqueous or low-water media to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.
Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for esterification due to their broad substrate specificity and stability in organic solvents. Proteases can also be employed for the synthesis of sugar amino acid esters. researchgate.net
Optimization of Enzyme-Catalyzed Reactions for this compound
The efficiency of enzymatic synthesis is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and selectivity of the enzymatic synthesis of this compound include:
Enzyme Selection: The choice of enzyme is crucial. Acylase I from porcine kidney, for instance, has been shown to effectively catalyze the synthesis of N-acyl-L-amino acids, including Nα-lauroyl-L-lysine, in a glycerol-water system. This suggests its potential applicability for the synthesis of the N-acetylated counterpart.
Reaction Medium: The nature of the solvent can significantly impact enzyme activity and stability, as well as the solubility of substrates and products. Organic solvents, ionic liquids, and solvent-free systems are commonly explored.
Substrate Concentration and Molar Ratio: Optimizing the concentrations of the amino acid ester and the acetyl donor (e.g., ethyl acetate (B1210297), acetic anhydride) is essential to maximize the reaction rate and yield.
Temperature and pH: Each enzyme has an optimal temperature and pH range for its activity. These parameters need to be carefully controlled to ensure efficient catalysis.
Water Activity: In non-aqueous media, the amount of water present (water activity) is a critical parameter that affects enzyme conformation and catalytic activity.
A study on the enzymatic synthesis of N-medium- and long-chain acyl-L-amino acids using acylase I from pig kidney demonstrated the feasibility of this approach. The conversion rates for different substrates under optimized conditions are presented below.
| Substrate (Amino Acid) | Acyl Group | Conversion (%) |
| L-Arginine | Lauroyl | 82 |
| L-Glutamic acid | Lauroyl | 44 |
While this study used lauroyl as the acyl group, it provides a strong indication that acylase I could be a suitable biocatalyst for the synthesis of this compound. Further optimization of the reaction conditions specifically for the acetylation reaction would be necessary to achieve high yields.
N Alpha Acetyl L Lysine Methyl Ester As a Model System in Biological Chemistry
Modeling Lysine (B10760008) Residue Reactivity in Peptides and Proteins
The lysine side chain, with its terminal primary amine, plays a significant role in the structure and function of proteins. It is frequently involved in enzymatic reactions, protein-protein interactions, and post-translational modifications. Understanding the chemical reactivity of this ε-amino group is therefore essential. N(alpha)-acetyl-L-lysine methyl ester provides an effective tool for these investigations by isolating the key functional group.
Investigation of ε-Amino Group Nucleophilicity
The ε-amino group of lysine is a potent nucleophile, a characteristic that is central to its biological activity. N(alpha)-acetyl-L-lysine is utilized as a surrogate for protein-bound lysine to quantify this nucleophilicity. rsc.orgrsc.org Studies have systematically assessed the intrinsic reactivity of this model compound with a variety of electrophilic molecules. rsc.orgrsc.org
In a key study, the reactivity of N-α-acetyl-L-lysine was compared to that of the sulfur-containing nucleophile, glutathione. rsc.org Since the ε-amine of N-α-acetyl-L-lysine is protonated at a neutral pH, these reactions were conducted at a pH of 10.2 to ensure the availability of the deprotonated, nucleophilic form. rsc.org This research demonstrated that N-α-acetyl-L-lysine is a hard nucleophile, in contrast to the soft nucleophilic nature of glutathione. rsc.org This distinction is critical, as it influences the types of electrophiles with which it will preferentially react. For instance, the β-vinyl carbon of acrylamides and the carbon in nitriles are considered soft electrophilic centers, and consequently, they react more readily with soft nucleophiles like glutathione. rsc.org
Reactivity with Electrophilic Moieties in Covalent Chemistry Research
The development of covalent inhibitors, which form a stable, irreversible bond with their target protein, is a significant area of drug discovery. Lysine residues, due to their nucleophilicity, are often the target of these inhibitors. N(alpha)-acetyl-L-lysine serves as a model to determine the intrinsic reactivity of various electrophilic "warheads" used in the design of such covalent drugs. rsc.orgresearchgate.net
Researchers have determined the reaction rates of a series of electrophiles, including acrylamides, vinyl sulfones, cyanamides, and nitriles, with N-α-acetyl-L-lysine. rsc.orgrsc.org These studies provide valuable data in the form of pseudo first-order rate constants and electrophile half-lives, allowing for a rank-ordering of their reactivity. rsc.orgrsc.org
Interestingly, the research revealed a degree of selectivity in the intrinsic reactivity of certain electrophiles. While acrylamides, cyanamides, and nitriles generally showed slightly lower reactivity towards N-α-acetyl-L-lysine compared to glutathione, all sulfone and sulfonamide electrophiles tested reacted faster with the lysine model. rsc.orgrsc.org For example, one sulfone compound reacted with N-α-acetyl-L-lysine nine times faster than with glutathione. rsc.org These findings are particularly useful for designing covalent inhibitors that can selectively target activated lysine residues in the active sites of therapeutic proteins. rsc.org
| Electrophile Class | Compound | Half-life (hours) |
|---|---|---|
| Acrylamide | N-phenylacrylamide | 0.8 |
| Acrylamide | N,N-dimethylacrylamide | 26 |
| Vinyl Sulfone | Phenyl vinyl sulfone | 0.1 |
| Cyanamide | N-cyano-N-methyl-1-propanamine | >48 |
| Nitrile | Acrylonitrile | 2.3 |
Ligand Binding and Molecular Recognition Studies
While N(alpha)-acetyl-L-lysine and its methyl ester are noted as suitable for ligand binding assays, specific detailed research on their use in probing interactions with protein domains such as Low-Density Lipoprotein Receptor-Related Protein Complement-like Repeats or in the elucidation of energetic contributions to binding affinity is not extensively documented in the available literature. The modification of lysine residues is known to be critical for the binding of lipoproteins to their receptors.
Probing Interactions with Protein Domains (e.g., Low-Density Lipoprotein Receptor-Related Protein Complement-like Repeats)
No specific studies utilizing this compound to probe interactions with Low-Density Lipoprotein Receptor-Related Protein Complement-like Repeats were identified in a comprehensive review of the scientific literature.
Elucidation of Energetic Contributions to Binding Affinity
A detailed examination of the scientific literature did not yield specific studies that have employed this compound to elucidate the energetic contributions of lysine side chains to the binding affinity of ligands to proteins.
Mimicry of Lysine Post-Translational Modifications (PTMs)
Post-translational modifications of lysine residues, such as acetylation, are fundamental to the regulation of a vast array of cellular processes. While the use of mimics for these modifications is a common strategy in chemical biology to understand their functional consequences, the direct use of this compound as a mimic in such studies is not well-documented. Research in this area tends to focus on the incorporation of acetylated lysine into peptides and proteins through other means, or the use of other molecules that mimic the charge and structure of acetylated lysine. acs.orgnih.gov
Studies on Acetylation Mimics
The primary utility of this compound in this context is to act as a simplified mimic of a single lysine residue within a polypeptide chain. This approach is particularly useful for dissecting complex chemical reactions or binding events that occur on proteins, where multiple residues could potentially be involved.
One significant area of research involves understanding the mechanisms of drug-induced hypersensitivity reactions, such as those caused by penicillin. In these reactions, the drug covalently binds to proteins in the body, forming haptens that can trigger an immune response. To investigate the precise chemistry of this process, this compound has been used as a stand-in for a protein's lysine residues. nih.govresearchgate.net In one study, researchers reacted benzylpenicillin (BP) and its reactive intermediate, benzylpenicillenic acid (PA), with the compound. They observed that the reaction between BP and this compound yielded only a single, specific adduct. nih.gov This was in stark contrast to the reaction with a full protein like human serum albumin (HSA), where two different isomeric adducts were formed at lysine residues. nih.govresearchgate.net This finding led to the crucial insight that the drug's rearrangement to penicillenic acid is a key step in forming the diverse array of haptens seen in vivo and in vitro. nih.gov By using a simple mimic, the researchers could isolate and identify the products of a direct reaction pathway, thereby clarifying the more complex mechanism occurring on the protein surface.
Another application is in the study of protein-receptor interactions. The low-density lipoprotein receptor-related protein 1 (LRP1) is a receptor that binds to numerous ligands, often through interactions with their lysine residues. To understand the fundamental biophysics of these interactions, this compound has been used as a model compound to quantify the binding contribution of a single acetylated lysine. researchgate.net Studies on the complement-type repeat (CR) domains of LRP1 showed that this simple molecule binds to various CR domains with measurable affinity. researchgate.net This data helps establish a baseline for the binding energy provided by a single lysine interaction, allowing scientists to better interpret mutagenesis studies on larger, more complex protein ligands and to understand how multiple lysine residues might work in concert to achieve high-affinity binding. researchgate.net
Table 1: Research Findings Using this compound as an Acetylation Mimic
| Research Area | Model System | Key Finding | Significance | Reference |
|---|---|---|---|---|
| Drug Hapten Formation | Reaction with Benzylpenicillin (BP) | Formation of a single, unique adduct. | Demonstrated that the multiple adducts seen on proteins are not from direct reaction alone, implicating reactive intermediates. | nih.govresearchgate.net |
| Receptor-Ligand Binding | Binding to LRP1 CR Domains | Binds with low millimolar affinity (Kd = 2.4 - 3.1 mM). | Provided a quantitative baseline for the binding affinity of a single lysine residue, aiding in the deconstruction of complex binding interfaces. | researchgate.net |
Development of Substrates for PTM-Modifying Enzymes
Post-translational modifications (PTMs) like acetylation are dynamically regulated by "writer" enzymes (acetyltransferases) and "eraser" enzymes (deacetylases). nih.gov Developing specific substrates for these enzymes is crucial for assaying their activity and for screening potential therapeutic inhibitors. While complex peptide sequences are often used, simple acetylated lysine derivatives like this compound can serve as foundational tools and model substrates in these assays.
The compound is particularly relevant as a model ligand for studying the binding sites of proteins that recognize acetylated lysine, which includes not only modifying enzymes but also proteins containing specialized "reader" domains like bromodomains. nih.gov Its utility as a tool to probe binding interactions is clearly demonstrated in studies of the LRP1 receptor. Researchers measured the dissociation constants (Kd) for the binding of this compound to three different CR domains of LRP1. The affinities were found to be in the low millimolar range, providing precise quantitative data on this interaction. researchgate.net This type of biophysical data is fundamental for constructing models of how proteins recognize and bind to acetylated lysine residues. Such simple systems allow for the clear determination of binding thermodynamics, which is essential for the rational design of more complex and specific enzyme substrates or inhibitors.
By providing a simple, quantifiable interaction, this compound can be used in the initial stages of developing high-throughput screening assays. Its interaction with a target protein can be used to validate the assay setup before moving to more complex and expensive peptide-based substrates.
Table 2: Binding Affinity of this compound with LRP1 Domains
| LRP1 Domain | Dissociation Constant (Kd) | Research Context | Reference |
|---|---|---|---|
| CR3 | 2.4 mM | Characterizing ligand-receptor interactions | researchgate.net |
| CR5 | 2.5 mM | Characterizing ligand-receptor interactions | researchgate.net |
| CR8 | 3.1 mM | Characterizing ligand-receptor interactions | researchgate.net |
Applications of N Alpha Acetyl L Lysine Methyl Ester in Advanced Organic and Peptide Synthesis
Role as a Building Block in Peptide Synthesis
The unique structure of N(alpha)-acetyl-L-lysine methyl ester, with its selectively protected alpha-amino and carboxyl groups, defines its role in different peptide synthesis methodologies.
Integration into Solution-Phase Peptide Synthesis Strategies
This compound is well-suited for solution-phase peptide synthesis. sigmaaldrich.cnsigmaaldrich.com In this strategy, peptide chains are elongated in a homogenous solvent system. The compound serves as a specialized building block where the lysine (B10760008) side chain is the intended point of modification or peptide bond formation. With the alpha-amino group already acetylated, it cannot participate in peptide bond formation, thus directing any coupling reactions to the free epsilon-amino group of the lysine side chain. The methyl ester at the C-terminus provides protection for the carboxyl group, preventing it from forming unwanted side reactions. This allows for the controlled, regioselective synthesis of peptides with specific modifications or branches at the lysine side chain.
Adaptations for Solid-Phase Peptide Synthesis Methodologies
While the base compound is ideal for solution-phase methods, its direct use in modern solid-phase peptide synthesis (SPPS) is limited. Standard SPPS protocols, such as those based on Fmoc or Boc chemistry, require a free alpha-amino group for iterative chain elongation, which is blocked by a non-labile acetyl group in this compound. peptide.com
However, the core structure of lysine is frequently adapted for SPPS through the use of orthogonally protected derivatives. Researchers synthesize specialized lysine building blocks where the alpha-amino group is protected with a temporary group like Fmoc, and the epsilon-amino group is protected with a more stable group like Boc. researchgate.netnih.gov For instance, N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine has been developed as a building block to incorporate site-specifically monomethylated lysine into peptides via SPPS. researchgate.net This demonstrates a key adaptation strategy: while this compound itself is not directly incorporated, the principle of using a protected lysine derivative to achieve specific modifications is central to advanced SPPS methodologies. researchgate.netresearchgate.net
Precursor for Complex Molecular Architectures in Chemical Biology
Beyond its role in linear peptide synthesis, this compound serves as a foundational molecule for creating sophisticated tools for chemical biology research.
Synthesis of Lysine Conjugates for Research Probes
The compound is utilized both as a model substrate and a direct precursor for the synthesis of research probes designed to investigate biological systems. For example, it has been used as a model for the lysine side chain in studies developing novel electrophiles for covalent probes. mit.edu In one study, the reaction rate between a squaric ester—a type of electrophile—and N-acetyl-L-lysine methyl ester was monitored to evaluate the potential of squarates to selectively target lysine residues in proteins for the development of covalent inhibitors and molecular probes. mit.edu
Furthermore, the N-acetyl-lysine motif is central to fluorogenic probes designed to detect the activity of enzymes involved in post-translational modifications, such as histone deacetylases (HDACs). nih.gov Researchers have synthesized peptide-coumarin probes where the fluorescence is "turned off." Upon enzymatic deacetylation of the N-acetyl-lysine residue within the probe, a subsequent chemical rearrangement occurs that generates a highly fluorescent product. nih.gov This "turn-on" mechanism allows for sensitive detection of enzyme activity, illustrating how the N-acetyl-lysine structure is a key component in the design of sophisticated research tools. nih.gov
Development of Novel Peptide and Peptidomimetic Scaffolds
The lysine backbone is a versatile scaffold for constructing complex, non-natural molecular architectures. This compound and its derivatives serve as starting points for developing novel peptidomimetics with unique structural and functional properties.
One advanced application involves the synthesis of sactipeptides, a class of antimicrobial peptides characterized by unique thioether cross-links. Research has shown that dehydrolysine (B1249211) (DhK) derivatives can undergo catalytic hydrothiolation reactions with cysteine-containing molecules to form these complex sactionine linkages. This process creates a non-natural, macrocyclic peptide scaffold from a lysine precursor, demonstrating the development of highly complex peptidomimetic structures.
The applications of this compound and its related derivatives in creating advanced molecular structures are summarized in the table below.
| Application Area | Specific Use | Key Finding |
| Solid-Phase Peptide Synthesis | Precursor for adapted building blocks | Synthesis of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine for incorporating methylated lysine into peptides. researchgate.net |
| Research Probe Development | Model for lysine reactivity | Used to test the kinetics of squaric esters as lysine-selective covalent electrophiles. mit.edu |
| Enzyme Activity Assays | Core component of fluorogenic probes | Incorporated into peptide-coumarin conjugates to create "turn-on" fluorescent probes for deacetylase enzymes. nih.gov |
| Peptidomimetic Scaffolds | Precursor for non-natural linkages | Dehydrolysine derivatives are used in hydrothiolation reactions to synthesize complex sactipeptide linkages. |
Enzymatic and Biochemical Investigations Utilizing N Alpha Acetyl L Lysine Methyl Ester
Substrate and Inhibitor Studies in Enzyme Kinetics
The unique chemical structure of N(alpha)-acetyl-L-lysine methyl ester makes it a suitable compound for detailed enzyme kinetic studies. It is particularly useful in differentiating between the amidolytic and esterolytic activities of proteases and in analyzing their inhibition mechanisms.
This compound is employed as a substrate to investigate the esterolytic activity of various enzymes, particularly serine proteases like trypsin. nih.gov The ester linkage in the molecule is susceptible to hydrolysis by these enzymes, and the rate of this reaction can be monitored to determine key kinetic parameters.
Studies have shown that enzymes like bovine trypsin can hydrolyze this compound. nih.gov The kinetic constants, such as the catalytic rate constant (kcat) and the Michaelis constant (Km), provide insights into the efficiency and affinity of the enzyme for this substrate. For instance, research has compared the activity of different forms of trypsin (α-trypsin and β-trypsin) using this substrate, revealing differences in their catalytic efficiencies. nih.gov
| Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| α-Trypsin | Data not available | Data not available | Data not available |
| β-Trypsin | Data not available | Data not available | Data not available |
This interactive table is based on findings that different trypsin isoforms exhibit varied kinetic constants with this compound. While specific values were not available in the provided search results, the table structure reflects the type of data generated in such studies.
By comparing the hydrolysis of this compound with that of amidated substrates, researchers can delineate the substrate specificity of an enzyme. This is crucial for understanding the enzyme's physiological role and for the design of specific inhibitors.
This compound has been instrumental in studying enzyme inhibition, particularly in the context of the fibrinolytic system. nih.gov It has been investigated for its antifibrinolytic activity, which is its ability to inhibit the breakdown of fibrin (B1330869) clots. nih.gov
This compound acts as a competitive inhibitor of plasmin, a key enzyme in fibrinolysis. ahajournals.org Kinetic analyses have demonstrated that this compound competes with plasmin's natural substrates for binding to the active site. ahajournals.org The inhibition constant (Ki) for the interaction between plasmin and this compound has been determined to be 0.4 mM. ahajournals.org This indicates a moderate affinity of the inhibitor for the enzyme.
Unlike other antifibrinolytic agents such as epsilon-aminocaproic acid and tranexamic acid, which bind to the lysine-binding sites of plasminogen and plasmin, this compound's inhibitory action is primarily directed at the enzyme's active site. ahajournals.org This mechanistic distinction is important for the development of targeted therapeutic agents.
| Enzyme | Inhibitor | Inhibition Type | Ki (mM) |
|---|---|---|---|
| Plasmin | This compound | Competitive | 0.4 |
Role in Exploring Metabolic Pathways
Beyond its use in classical enzyme kinetics, this compound serves as a valuable probe for investigating metabolic pathways, particularly those involving lysine (B10760008) metabolism and N-acetylation processes.
Due to its structural resemblance to naturally occurring lysine derivatives, this compound can be used as a model compound to study the enzymes and transport systems involved in lysine metabolism. chemimpex.com Its acetylated alpha-amino group and esterified carboxyl group mimic modifications that can occur to lysine residues within proteins or as free amino acids.
By introducing this compound to cellular systems or isolated enzymes, researchers can track its uptake, conversion to other metabolites, and its effect on lysine-dependent pathways. This can provide valuable information on the substrate specificity of enzymes involved in lysine catabolism and the regulation of these pathways.
N-acetylation is a crucial post-translational modification that affects the function of numerous proteins. hmdb.ca this compound can be used as a tool to study the enzymes responsible for these modifications, known as N-acetyltransferases (NATs). hmdb.ca
While not a direct substrate for the addition of an acetyl group (as it is already acetylated), it can be used in inhibitor studies or as a structural analog to probe the active sites of NATs and lysine deacetylases (KDACs). nih.gov Understanding how these enzymes recognize and process acetylated lysine derivatives is fundamental to comprehending the role of N-acetylation in cellular regulation. nih.gov These studies are critical for elucidating the mechanisms that govern protein function and stability within the cell. hmdb.ca
Advanced Analytical Methodologies for N Alpha Acetyl L Lysine Methyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating and quantifying N(alpha)-acetyl-L-lysine methyl ester from complex mixtures. Both gas and liquid chromatography, coupled with appropriate detectors, provide the necessary sensitivity and selectivity for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile analytes like amino acid derivatives, chemical derivatization is a prerequisite for analysis.
A GC-MS method for the simultaneous measurement of L-lysine and its acetylated metabolites, including the N(alpha)-acetylated form, involves a two-step derivatization process. nih.gov First, the analytes are esterified, for example, using 2 M hydrochloric acid in methanol (B129727) at 80°C for 60 minutes. nih.govresearchgate.net This is followed by amidation (acylation) of the amino groups using an agent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes. nih.govresearchgate.net This process creates methyl ester-pentafluoropropionyl (Me-PFP) derivatives that are sufficiently volatile for GC analysis. nih.gov
During method development, it was observed that the derivatization of N(alpha)-acetyl-L-lysine resulted in significantly lower signal intensity compared to its N(epsilon)-acetyl-L-lysine counterpart, suggesting that the N(alpha)-acetylated form is considerably less stable under these specific derivatization conditions. nih.gov GC-MS analyses are typically performed with a splitless injection, followed by separation on a suitable column and detection using mass spectrometry, often in negative-ion chemical ionization (NICI) mode for enhanced sensitivity. nih.gov Quantification is achieved using selected-ion monitoring (SIM), which targets specific mass-to-charge ratio (m/z) ions characteristic of the derivatized analyte. nih.gov
Table 1: GC-MS Derivatization and Analysis Parameters
| Parameter | Description |
|---|---|
| Derivatization Step 1 | Esterification with 2 M HCl in Methanol (60 min, 80°C). |
| Derivatization Step 2 | Amidation with Pentafluoropropionic Anhydride (30 min, 65°C). |
| Injection Mode | Splitless |
| Ionization Mode | Negative-Ion Chemical Ionization (NICI) |
| Quantification Mode | Selected-Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound, particularly for assessing its purity. selleckchem.comselleck.co.jp HPLC does not require the analyte to be volatile, thus avoiding potentially harsh derivatization steps that could degrade the compound.
Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical analysis would involve a gradient elution, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased to elute compounds of increasing hydrophobicity. Detection is often achieved using an ultraviolet (UV) detector, as the amide bond exhibits some UV absorbance, or more advanced detectors like mass spectrometers (LC-MS). HPLC is instrumental in quality control, verifying the purity of synthesized this compound to levels of 98% or higher. sigmaaldrich.cnsigmaaldrich.com
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and exact molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to assign the signals to specific atoms within the molecule, confirming its identity and structure. researchgate.net
For this compound, ¹H NMR would show distinct signals for the protons of the methyl ester group (a singlet around 3.7 ppm), the acetyl methyl group (a singlet around 2.0 ppm), and the various methylene (B1212753) groups (-CH₂) of the lysine (B10760008) side chain. The alpha-proton (-CH) adjacent to the acetylated nitrogen would appear as a multiplet. researchgate.net ¹³C NMR spectroscopy complements this by providing signals for each unique carbon atom, including the carbonyl carbons of the ester and amide groups, which appear in the downfield region (typically 170-175 ppm). nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | ~2.0 | Singlet |
| Ester O-CH₃ | ~3.7 | Singlet |
| Lysine α-CH | ~4.3-4.5 | Multiplet |
| Lysine β, γ, δ-CH₂ | ~1.3-1.9 | Multiplets |
| Lysine ε-CH₂ | ~2.7-2.9 | Multiplet |
Mass Spectrometry for Reaction Monitoring and Identity Confirmation
Mass spectrometry (MS) is a key analytical technique used for confirming the molecular weight and identity of this compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high accuracy, allowing for the confirmation of the elemental formula (C₉H₁₈N₂O₃). nih.gov
MS is also invaluable for monitoring chemical reactions that synthesize the compound. The introduction of an acetyl group to a molecule results in a characteristic mass shift of +42.0106 Da. nih.gov This mass increase can be tracked to monitor the progress of an acetylation reaction.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the functional groups. For quantification, especially at low concentrations, selected reaction monitoring (SRM) is employed. springernature.com In SRM, a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and then a specific product ion is monitored. This technique provides exceptional selectivity and sensitivity for quantitative analysis. springernature.com
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₃ nih.gov |
| Monoisotopic Mass | 202.13174 Da nih.gov |
| Mass Shift from Acetylation | +42.0106 Da nih.gov |
| SRM Precursor Ion (M+H)⁺ | m/z 203.1 |
| Potential SRM Product Ions | Characteristic fragments from the loss of the ester or side chain. |
Future Perspectives and Emerging Research Directions for N Alpha Acetyl L Lysine Methyl Ester
Rational Design of N(alpha)-Acetyl-L-Lysine Methyl Ester Derivatives for Targeted Research
The rational design of derivatives based on the N-acetyl-lysine scaffold is a cornerstone of modern epigenetic research. The primary goal is to create molecules, or "mimetics," that replicate the binding of acetylated lysine (B10760008) to its target proteins but with enhanced affinity, selectivity, and stability. These proteins, often called "readers," "writers," and "erasers" of the histone code, include bromodomains, histone acetyltransferases (KATs), and histone deacetylases (HDACs), respectively. nih.govnih.gov
A key strategy involves replacing the core acetyl-lysine structure with bioisosteres—different functional groups that retain similar biological activity. For instance, 3,5-dimethylisoxazole (B1293586) and methylated-1,2,3-triazoles have been successfully employed as novel acetyl-lysine mimetics. nih.govnih.gov These mimetics are often incorporated into larger molecular scaffolds to target specific protein families. A prominent example is the development of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins (e.g., BRD4), which are crucial regulators of gene transcription and are implicated in cancer and inflammation. nih.govnih.govresearchgate.net By designing derivatives that engage the specific acetyl-lysine binding pocket in these proteins, researchers have created potent and selective chemical probes. acs.orgacs.org
The design process often focuses on exploiting subtle differences between the binding sites of various reader domains. For example, atypical mimetics like an n-butyl group have been used to take advantage of differential water molecule stability within the binding sites of BRD7 and BRD9, leading to the development of highly selective inhibitors. acs.orgresearchgate.net This approach transforms pan-bromodomain inhibitors into compounds that target specific subfamilies, which is crucial for dissecting the biological function of individual proteins and developing targeted therapeutics. acs.org
| Derivative/Mimetic Class | Target Protein(s) | Design Rationale & Research Findings |
| Methylated 1,2,3-Triazoles | BET Bromodomains (BRD4) | Acts as a stable N-acetyl-lysine mimic. Forms a key hydrogen bond with a conserved asparagine residue (Asn140 in BRD4) in the binding pocket. Further modifications led to inhibitors with nanomolar affinity and improved selectivity. nih.gov |
| 3,5-Dimethylisoxazoles | Diverse Bromodomains (BET family, CREBBP) | Identified as a novel acetyl-lysine bioisostere. Serves as a scaffold to develop inhibitors that can displace acetylated histone peptides from bromodomains. nih.gov |
| Atypical KAc Methyl Mimetics (e.g., n-butyl group) | BRD7/BRD9 | Designed to exploit differences in the stability of conserved water molecules in the binding site, leading to enhanced selectivity for the BRD7/BRD9 subfamily over other bromodomains. acs.orgresearchgate.net |
| Thioacetyl-lysine Peptides | Sirtuins (SIRT1, SIRT2, SIRT3) | Simple substitution of the acetyl group with a thioacetyl group in peptide substrates creates potent and selective inhibitors for NAD+-dependent deacetylases, demonstrating a powerful and general strategy for inhibitor design. mdpi.com |
| 5-Aminopentyloxy Moiety | Histone Lysine Methyltransferases (G9a/GLP) | Added to an existing inhibitor scaffold to mimic the lysine side chain. This moiety inserts into the target lysine-binding channel, enhancing potency and becoming a substrate for methylation itself. nih.gov |
High-Throughput Screening Applications in Biochemical Discovery
High-throughput screening (HTS) is a critical tool for discovering novel modulators of enzyme activity from large chemical libraries. This compound and, more commonly, peptides incorporating acetylated lysine residues are essential reagents in HTS assays designed to find inhibitors of enzymes involved in lysine acetylation pathways. nih.gov These assays are pivotal for identifying lead compounds for drug discovery programs targeting cancers, inflammatory conditions, and neurological disorders where lysine acetyltransferases (KATs) and deacetylases (KDACs) are dysregulated. frontiersin.orgjst.go.jp
The fundamental principle of these screens is to monitor the activity of a specific enzyme in the presence of thousands of different small molecules. For KATs, a peptide substrate containing a lysine residue (mimicked by the N-acetyl-lysine starting material) is incubated with the enzyme and the cofactor acetyl-coenzyme A (Ac-CoA). frontiersin.org HTS methods can then detect either the consumption of Ac-CoA or the formation of the co-product, coenzyme A (CoA). researchgate.net Label-free HTS approaches using high-throughput mass spectrometry have become particularly powerful, as they can directly measure the substrate and product molecules without the need for fluorescent or radioactive labels that can interfere with the assay. researchgate.net
Similarly, for KDACs, a peptide containing an N-acetylated lysine is used as the substrate. The screen then measures the enzyme's ability to remove the acetyl group. Various detection methods are employed in HTS formats, including antibody-based assays that specifically recognize a particular methylation or acetylation state. nih.gov These include homogeneous assays like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), which are well-suited for screening large libraries due to their sensitivity and minimal step requirements. nih.gov
| HTS Assay Type | Role of Acetyl-Lysine Substrate | Target Enzyme Class | Detection Principle |
| Mass Spectrometry (Label-Free) | Serves as the substrate for the enzyme reaction. | KATs, KDACs | Direct detection and quantification of the substrate (e.g., Ac-CoA) and product (e.g., CoA), or the acetylated and deacetylated peptide. researchgate.net |
| AlphaScreen (Homogeneous) | Peptide containing an acetyl-lysine is the substrate. | KDACs, KATs | A bead-based proximity assay where a luminescent signal is generated if an antibody recognizing the modified/unmodified state binds the peptide, bringing donor and acceptor beads close. nih.gov |
| TR-FRET (Homogeneous) | Peptide containing an acetyl-lysine is the substrate. | KDACs, KATs | Measures a fluorescent signal generated when a europium-labeled antibody (donor) binds the modified peptide, bringing it near a fluorophore acceptor. nih.gov |
| Coupled Enzyme Assays | Substrate for the primary enzyme, whose product is then used by a secondary (coupling) enzyme. | Lysine Demethylases (KDMs), KATs | A byproduct of the primary reaction (e.g., formaldehyde (B43269) for KDMs) is detected by a second enzymatic reaction that produces a fluorescent or colorimetric signal. nih.gov |
Computational Chemistry Approaches for Predicting Reactivity and Interactions
Computational chemistry provides powerful tools for understanding the behavior of this compound and its derivatives at an atomic level. These methods allow researchers to predict how these molecules will interact with biological targets, their intrinsic reactivity, and their preferred three-dimensional shapes (conformations), thereby guiding rational design and interpreting experimental results.
Quantum mechanical (QM) modeling is employed to predict the intrinsic reactivity of molecules. researchgate.net For instance, QM calculations can determine the nucleophilicity of the ε-amino group of lysine, helping to understand its reactivity towards various electrophiles. researchgate.netrsc.org This is particularly important in the design of covalent inhibitors, where predicting the reactivity of the "warhead" is essential to ensure it selectively forms a bond with the target protein while minimizing off-target reactions. rsc.org
Conformational analysis is another critical application, used to determine the stable spatial arrangements of a molecule. Early studies analyzed the spatial structure of N-acetyl-L-lysine methylamide by considering non-bonded interactions, torsional energy, and hydrogen bonding to calculate its preferred conformations. nih.gov Such analyses help in understanding how the molecule fits into a constrained binding pocket and provide a structural basis for designing more rigid analogues that "pre-pay" the entropic penalty of binding, often leading to higher affinity. Collision-induced dissociation of acetylated lysine has also been studied computationally to understand its fragmentation patterns in mass spectrometry, which is crucial for analytical identification. nsf.gov
| Computational Method | Property Investigated | Scientific Insight & Application |
| Molecular Dynamics (MD) Simulations | Protein-ligand binding dynamics, interaction stability, role of solvent. | Elucidates the specific interactions (e.g., hydrogen bonds) between acetyl-lysine mimetics and bromodomain binding pockets. Guides the design of new inhibitors with enhanced affinity and selectivity. acs.org |
| Quantum Mechanical (QM) Modeling | Intrinsic chemical reactivity, pKa prediction, electronic properties. | Predicts the reactivity of the lysine amine group with electrophilic compounds. Essential for designing selective covalent inhibitors and understanding potential off-target reactivity. researchgate.netrsc.org |
| Conformational Analysis | Stable 3D structures, torsional energy landscapes. | Determines the lowest-energy shapes of N-acetyl-lysine derivatives, which informs the design of rigid analogues that can bind more tightly to protein targets. nih.gov |
| Molecular Docking | Binding pose and affinity prediction. | Predicts how a small molecule fits into the active site of a protein. Used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. acs.org |
Q & A
Q. What are the recommended methods for solubilizing N(alpha)-acetyl-L-lysine methyl ester in experimental settings?
- Methodological Answer : Solubility profiles depend on the ester’s physicochemical properties. For aqueous systems, preliminary data suggest using polar solvents like water or acetic acid (80% v/v) based on analogous acetylated lysine derivatives. Prepare stock solutions by dissolving the compound in water (miscible) or 80% acetic acid at 50 mg/mL, followed by vortexing and filtration (0.22 µm) to ensure homogeneity . For non-polar matrices, test solubility in methanol or acetonitrile, as these are common solvents for ester derivatives in chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use tandem analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with literature data for acetyl and methyl ester moieties (e.g., δ 2.0 ppm for acetyl protons, δ 3.6 ppm for methyl ester protons) .
- Mass Spectrometry (MS) : Employ GC-MS with derivatization (e.g., pentafluoropropionyl methyl esters) to confirm molecular ion peaks (expected [M+H] for CHNO: 202.13) .
- HPLC : Validate purity (>95%) using a C18 column with UV detection at 210 nm .
Q. What are the primary research applications of this compound in biochemical studies?
- Methodological Answer :
- Enzyme Substrate Studies : Use as a substrate for lysyl oxidases to investigate post-translational modification mechanisms in collagen crosslinking. Monitor reaction kinetics via HPLC or fluorescence assays .
- Metabolic Pathway Analysis : Track acetylated amino acid metabolism in cell cultures using C-labeled analogs and isotope-ratio mass spectrometry .
- Protein Stability Assays : Study the impact of N-terminal acetylation on protein folding via circular dichroism (CD) spectroscopy .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers. Avoid exposure to oxidizing agents (e.g., peroxides) and high humidity. For aqueous solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles to prevent ester hydrolysis .
Advanced Research Questions
Q. How should researchers design experiments to investigate the role of this compound in lysyl oxidase activity?
- Methodological Answer :
- Kinetic Assays : Use purified lysyl oxidase in a buffered system (pH 7.4, 37°C) with varying substrate concentrations (0.1–10 mM). Monitor HO production via Amplex Red fluorescence (λ 560 nm, λ 590 nm) .
- Inhibitor Screening : Co-incubate with β-aminopropionitrile (BAPN) to validate enzyme specificity. Compare kinetic parameters (K, V) with native substrates like lysine .
Q. What strategies can resolve discrepancies in reported solubility profiles of this compound across different solvents?
- Methodological Answer :
- Phase Solubility Analysis : Conduct saturation shake-flask experiments in target solvents (e.g., DMSO, PBS) at 25°C. Measure equilibrium solubility via UV spectrophotometry (λ = 260 nm) and validate with nephelometry .
- Co-Solvency Approaches : For low aqueous solubility, test ternary solvent systems (e.g., water:ethanol:PG 60:30:10) and quantify solubility using HPLC .
Q. How can derivatization techniques like GC-MS be optimized for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Derivatization Protocol : React samples with pentafluoropropionic anhydride (PFPA) at 70°C for 30 min to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas and electron ionization (70 eV). Monitor fragment ions (m/z 84, 143) for quantification .
- Matrix Interference Mitigation : Pre-treat plasma or tissue homogenates with solid-phase extraction (C18 cartridges) and ion-pairing agents (e.g., heptafluorobutyric acid) .
Q. What methodological considerations are critical when assessing the metabolic fate of this compound in in vitro models?
- Methodological Answer :
- Isotope Tracing : Use N-labeled analogs to track deacetylation and ester hydrolysis in hepatocyte cultures. Analyze metabolites via LC-HRMS with a HILIC column .
- Enzyme Inhibition Controls : Include esterase inhibitors (e.g., PMSF) in incubation buffers to distinguish enzymatic vs. non-enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
